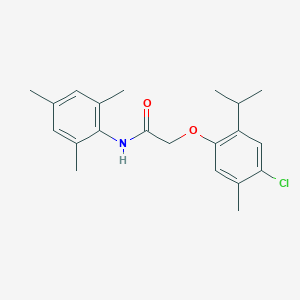![molecular formula C23H29N3 B378538 10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B378538.png)
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a tert-butylbenzyl group and dimethyl substitutions, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes, followed by intramolecular oxidative condensation . The reaction conditions often include the use of catalysts such as copper or zinc, and solvents like dimethyl sulfoxide (DMSO) or formic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and improve efficiency. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halides or other electrophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. The compound may inhibit enzymes involved in cell division and signal transduction pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer agent with a benzimidazole structure.
Uniqueness
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific substitutions and structural configuration. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C23H29N3 |
|---|---|
Poids moléculaire |
347.5g/mol |
Nom IUPAC |
10-[(4-tert-butylphenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H29N3/c1-16-13-20-21(14-17(16)2)26(22-24-11-6-12-25(20)22)15-18-7-9-19(10-8-18)23(3,4)5/h7-10,13-14H,6,11-12,15H2,1-5H3 |
Clé InChI |
VADPHRZISWPTFL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=C(C=C4)C(C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B378457.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]phenol](/img/structure/B378460.png)

![2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione](/img/structure/B378463.png)
![2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-(3,4-dimethoxyphenyl)indene-1,3-dione](/img/structure/B378465.png)
![N-[(E)-(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-(1H-indol-3-yl)ethanamine](/img/structure/B378466.png)
![N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B378469.png)
![(5E)-5-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378471.png)
![5-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378472.png)


![2-{(4-Bromobenzyl)[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B378476.png)

amino]benzoic acid](/img/structure/B378478.png)
